8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one
Description
Historical Context and Evolution of Benzopyranone Chemistry in Academic Studies
The chemistry of benzopyranones, a class of compounds featuring a benzene (B151609) ring fused to a pyranone ring, has a rich history rooted in the study of natural products. nih.govnih.gov Coumarins (1,2-benzopyranones) and chromones (1,4-benzopyranones) are two major families within this class that are widely distributed in the plant kingdom. appchemical.com Historically, the investigation of these compounds was driven by their interesting biological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. appchemical.com
Early academic studies focused on the isolation and structural elucidation of naturally occurring benzopyranones. As synthetic methodologies advanced, research shifted towards the development of novel routes to access these scaffolds and their derivatives. researchgate.net This evolution has allowed for the systematic exploration of structure-activity relationships, paving the way for the design of benzopyranone-based compounds with tailored therapeutic properties. nih.govnih.gov The fusion of the pyranone ring with a benzene nucleus gives rise to a privileged scaffold that has been extensively utilized in medicinal chemistry. appchemical.com
The Significance of Dihydrobenzopyranone Scaffolds in Organic Synthesis and Chemical Biology
Dihydrobenzopyranones, which are reduced derivatives of benzopyranones, represent a particularly important subclass. These scaffolds are central to the structure of many natural products and synthetic compounds with significant biological applications. researchgate.net In organic synthesis, dihydrobenzopyranone frameworks serve as versatile building blocks for the construction of more complex molecular architectures. researchgate.net Their synthesis has been the subject of considerable research, with numerous methods developed for their efficient preparation.
From a chemical biology perspective, the dihydrobenzopyranone motif is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. This promiscuity makes it an attractive starting point for the development of new therapeutic agents. The non-planar, three-dimensional structure of the dihydrobenzopyranone core allows for a more diverse range of interactions with biological macromolecules compared to their planar aromatic counterparts.
Role of Fluorination in Modulating Molecular Recognition and Reactivity of Organic Compounds
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This is due to the unique characteristics of the fluorine atom, including its small size (mimicking a hydrogen atom), high electronegativity, and the strength of the carbon-fluorine bond. In the context of medicinal chemistry and chemical biology, fluorination is a widely used strategy for lead optimization.
Key effects of fluorination include:
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the in vivo half-life of a drug.
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can in turn affect the molecule's binding affinity to its biological target.
Alteration of Conformation: Fluorine can influence the conformational preferences of a molecule through steric and electronic effects, which can have a significant impact on its interaction with a receptor.
The strategic placement of fluorine atoms can therefore be used to fine-tune the properties of a molecule to achieve a desired biological effect.
Research Gaps and Motivations for In-depth Investigation of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one
Despite the well-established importance of both the dihydrobenzopyranone scaffold and the strategic use of fluorination in medicinal chemistry, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While its existence is documented in chemical databases, there is a notable absence of dedicated studies on its synthesis, characterization, and potential applications.
The motivation for an in-depth investigation of this particular molecule stems from several key considerations:
Potential as a Novel Bioactive Compound: Given the wide range of biological activities associated with both benzopyranones and fluorinated organic compounds, it is plausible that this compound could exhibit interesting and potentially useful biological properties.
Utility as a Synthetic Building Block: This compound could serve as a valuable intermediate for the synthesis of more complex fluorinated heterocyclic systems, providing access to novel chemical space for drug discovery and materials science.
The lack of fundamental research on this compound represents a clear opportunity to expand our understanding of fluorinated benzopyranones and to potentially uncover new molecules with valuable applications.
Scope and Objectives of Academic Research on this compound
To address the existing research gap, a focused academic investigation of This compound would be warranted. The primary scope of such research would be to systematically explore the fundamental chemistry and potential utility of this compound.
The key objectives of this research would include:
Development of an Efficient and Scalable Synthesis: The first and most critical objective would be to establish a reliable and high-yielding synthetic route to this compound. This would enable the production of sufficient quantities of the material for further study.
Thorough Physicochemical Characterization: A comprehensive analysis of the compound's structural, electronic, and spectroscopic properties would be essential. This would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Investigation of Chemical Reactivity: A detailed study of the compound's reactivity would provide insights into its potential as a synthetic intermediate. This could involve exploring its behavior in a variety of chemical transformations.
Preliminary Biological Screening: To assess its potential as a bioactive compound, this compound could be screened against a panel of biological targets to identify any potential therapeutic applications.
The successful completion of these objectives would provide the first comprehensive scientific report on this specific fluorinated benzopyranone, laying the groundwork for future research and development in this area.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7FO2 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
8-fluoro-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H7FO2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-3H,4-5H2 |
InChI Key |
YSBIDSQIIGYXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1C=CC=C2F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 8 Fluoro 3,4 Dihydro 1h 2 Benzopyran 1 One and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, several strategic disconnections can be envisioned, primarily focusing on the lactone ring and the fluorinated aromatic core.
A primary disconnection strategy involves the cleavage of the ester linkage (C-O bond) of the lactone, a common retrosynthetic step for such heterocyclic systems. This leads to a 2-(2-hydroxyethyl)benzoic acid derivative. A subsequent C-C disconnection of the side chain reveals a fluorinated benzoic acid derivative and a two-carbon synthon.
Figure 1: Retrosynthetic Analysis of this compound
| Disconnection | Retron | Synthon | Synthetic Equivalent |
| Lactone C-O Bond | Ester | Acyl cation and alcohol | 2-(2-hydroxyethyl)-3-fluorobenzoic acid |
| Side Chain C-C Bond | Aryl-Alkyl | Aryl anion and alkyl cation | 3-Fluorobenzoic acid derivative and ethylene (B1197577) oxide |
| Aromatic C-F Bond | Aryl-F | Aryl cation | Diazonium salt from 8-amino-3,4-dihydro-1H-2-benzopyran-1-one (via Sandmeyer or Balz-Schiemann reaction) |
An alternative and often more practical approach involves the disconnection of the C1-C8a bond, which simplifies the precursor to a substituted toluene (B28343) derivative. This strategy allows for the late-stage construction of the heterocyclic ring onto a pre-functionalized fluorinated aromatic compound. This approach often relies on ortho-lithiation or other directed C-H activation strategies.
Classical and Modern Approaches to the Synthesis of the Dihydrobenzopyranone Core
The synthesis of the 3,4-dihydro-1H-2-benzopyran-1-one (dihydroisocoumarin) core has been the subject of extensive research, leading to a variety of classical and modern synthetic methods. These can be readily adapted for the preparation of the 8-fluoro analogue.
Cascade Reactions and Tandem Cyclizations in Benzopyranone Formation
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. For the synthesis of dihydrobenzopyranones, tandem Michael addition/cyclization reactions have proven effective. For instance, the reaction of 2,3-allenoates with organozinc reagents can proceed through a tandem Michael addition followed by an intramolecular cyclization to yield isocoumarin (B1212949) derivatives. While this method directly produces isocoumarins, subsequent reduction would provide the desired dihydroisocoumarins.
Lipase-catalyzed Knoevenagel-Michael cascade reactions have also been employed for the synthesis of benzopyran derivatives, highlighting the potential of biocatalysis in constructing these heterocyclic systems under mild conditions.
Palladium-Catalyzed Cross-Coupling Reactions in Fluorinated Aromatics Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds, and they are particularly valuable in the synthesis of functionalized aromatic compounds. For the construction of the this compound scaffold, palladium-catalyzed methods can be employed at various stages.
One key strategy involves the palladium-catalyzed C-H activation and carbonylation of appropriately substituted precursors. For example, the synthesis of dibenzopyranones has been achieved through a palladium-catalyzed phenol-directed C-H activation/carbonylation of 2-phenylphenol (B1666276) derivatives. A similar intramolecular approach with a suitable fluorinated precursor could directly lead to the desired dihydrobenzopyranone core.
Furthermore, palladium-catalyzed fluorination of aryl triflates or other precursors offers a direct method to introduce the fluorine atom at a late stage of the synthesis. While challenging, advancements in ligand design have made C-F bond formation via reductive elimination from palladium(II) complexes more feasible.
Intramolecular Cyclization Strategies for Dihydroisocoumarins
Intramolecular cyclization is a cornerstone in the synthesis of dihydroisocoumarins. A common approach involves the cyclization of 2-(2-haloethyl)benzoic acids or their ester derivatives. The fluorine substituent at the 8-position can be introduced prior to the cyclization step.
Another powerful strategy is the intramolecular cyclization of o-vinylbenzoic acids. This can be achieved through various methods, including halolactonization. For instance, the treatment of a styrene-type carboxylic acid with an electrophilic bromine source can induce an enantioselective bromocyclization to yield 3-bromo-3,4-dihydroisocoumarins. The bromine atom can then be removed reductively.
Metal-catalyzed intramolecular dehydrogenative cyclization of 2-(3-oxobutyl)benzoic acids using copper salts has also been reported as an efficient method for the synthesis of dihydroisocoumarins. This approach offers a direct route from acyclic precursors.
Stereoselective and Enantioselective Synthesis of Chiral this compound Analogs
The introduction of stereocenters into the dihydrobenzopyranone core is of significant interest for the development of chiral drugs. Enantioselective synthesis of analogs of this compound can be achieved through various asymmetric catalytic methods.
Asymmetric Catalysis in Benzopyranone Ring Formation
Asymmetric catalysis provides the most efficient route to enantiomerically enriched compounds. For the synthesis of chiral dihydroisocoumarins, several catalytic asymmetric methods have been developed.
One notable approach is the asymmetric hydroformylation of styrene (B11656) derivatives. The enantioselective hydroformylation of an ethyl 2-vinylbenzoate derivative, followed by in situ lactonization during a reduction step, can produce enantioenriched 4-substituted-3,4-dihydroisocoumarins.
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of dihydrocoumarins. For example, the annulation of phenols with enals catalyzed by a chiral N-heterocyclic carbene (NHC) can provide 4-aryl-3,4-dihydrocoumarins in high yields and enantioselectivities. Furthermore, enantioselective organocatalytic inverse-electron-demand hetero-Diels-Alder reactions of in situ generated ortho-quinone methides with azlactones have been developed to generate chiral dihydrocoumarins bearing a quaternary amino acid moiety.
The asymmetric synthesis of the dihydroisocoumarin moiety has also been achieved via copper-mediated cross-coupling and Sharpless asymmetric dihydroxylation, demonstrating the utility of well-established asymmetric transformations in the construction of these chiral scaffolds.
Chiral Auxiliary and Organocatalytic Approaches
The creation of the stereogenic center at the C3 position of the 3,4-dihydro-1H-2-benzopyran-1-one core is a critical challenge in its synthesis. Asymmetric methodologies, including the use of chiral auxiliaries and organocatalysis, offer powerful solutions for controlling the stereochemical outcome.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and recovered. sigmaaldrich.com For the synthesis of chiral lactones like this compound, a common strategy involves the asymmetric alkylation or Michael addition to a substrate bearing a covalently attached chiral auxiliary.
For instance, an Evans oxazolidinone auxiliary could be attached to a suitable precursor, such as (2-fluoro-6-hydroxyphenyl)acetic acid. wikipedia.org The resulting N-acyl oxazolidinone can be enolized and reacted with an electrophile like formaldehyde (B43269) or its equivalent in a highly diastereoselective aldol-type reaction. Subsequent intramolecular cyclization (lactonization) and removal of the auxiliary would yield the enantiomerically enriched target compound. Similarly, pseudoephedrine can serve as a practical chiral auxiliary, forming an amide with a precursor acid, guiding diastereoselective alkylation, and then being cleaved to reveal the chiral carboxylic acid ready for lactonization. nih.gov
Organocatalytic Strategies
Organocatalysis has emerged as a robust tool for asymmetric synthesis, avoiding the use of metals. au.dk Chiral secondary amines, such as proline and its derivatives, are effective catalysts for transformations of carbonyl compounds. au.dk An organocatalytic approach to this compound could involve an intramolecular Michael addition. A plausible precursor, such as 2-formyl-3-fluorophenyl acrylate, could be cyclized in the presence of a chiral amine catalyst. The catalyst would reversibly form a chiral iminium ion with the unsaturated aldehyde, activating it for the intramolecular attack by the phenolic oxygen, leading to the formation of the benzopyranone skeleton with high enantioselectivity. Another established route for analogous dihydropyrans involves the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by cyclization, a process that can be rendered highly enantioselective using diarylprolinol silyl (B83357) ether catalysts. au.dk
Below is a table summarizing potential catalytic systems for the asymmetric synthesis of related pyran and lactone structures.
| Catalytic Approach | Catalyst/Auxiliary Example | Reaction Type | Typical Substrates | Reported Efficiency (for analogs) |
|---|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Aldol/Alkylation | N-Acyl Oxazolidinones | High diastereoselectivity (>95% de) |
| Chiral Auxiliary | Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | N-Acyl Amides | High diastereoselectivity (>90% de) nih.gov |
| Organocatalysis | Proline Derivatives | Intramolecular Michael Addition | Unsaturated Aldehydes/Ketones | Good to excellent enantioselectivity (80-99% ee) au.dk |
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | [4+2] Cycloaddition | α,β-Unsaturated Aldehydes & 1,3-Dicarbonyls | High yields and enantioselectivities (>90% ee) nih.gov |
Derivatization Strategies for Structural Modification of this compound
Structural modification of the this compound scaffold is essential for exploring its chemical space and for structure-activity relationship (SAR) studies. Derivatization can be targeted at three main regions: the aromatic ring, the lactone moiety, and through the introduction of side chains.
Further substitution on the aromatic ring allows for the modulation of electronic and steric properties. The regiochemical outcome of electrophilic aromatic substitution is directed by the existing substituents: the C8-fluorine atom and the C8a-alkoxy group of the lactone. The fluorine atom is a deactivating but ortho, para-directing group, while the alkoxy linkage is also ortho, para-directing. Considering these effects, electrophilic attack is most likely to occur at the C5 and C7 positions, which are para and ortho to the fluorine atom, respectively, and are activated by the alkoxy group.
Common regioselective functionalizations could include:
Nitration: Using nitric acid and sulfuric acid to introduce a nitro group, likely at the C5 or C7 position. The nitro group can subsequently be reduced to an amine, providing a handle for further derivatization.
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under appropriate conditions.
Friedel-Crafts Acylation/Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst to install carbon-based substituents.
The lactone is a versatile functional group that can undergo a variety of transformations to yield diverse structures. ijrar.org
Ring Opening:
Hydrolysis: Base-catalyzed hydrolysis (saponification) with reagents like sodium hydroxide (B78521) will open the lactone to form the corresponding sodium salt of (2-fluoro-6-hydroxyphenyl)propionic acid. Acidification then provides the free hydroxy acid. Hydrolysis of the lactone ring in related bioactive benzopyran-1-ones has been shown to cause a significant decrease in biological activity, highlighting the importance of the cyclic ester. nih.gov
Aminolysis: Reaction with primary or secondary amines can open the lactone ring to form the corresponding hydroxy amides. This is a common strategy to introduce diverse side chains and modulate pharmacological properties.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to afford the corresponding 1,3-diol, specifically 2-(2-fluoro-6-hydroxyphenyl)propane-1,3-diol. Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can, under controlled conditions, selectively reduce the lactone to the corresponding lactol (a cyclic hemiacetal).
Conversion to Thiolactone: The carbonyl oxygen can be replaced with sulfur to form the corresponding thiolactone using reagents such as Lawesson's reagent or by an indium-catalyzed reaction with a disilathiane. nih.gov
The development of a robust SAR is crucial for optimizing the biological activity of a lead compound. For the this compound scaffold, side chains can be introduced by leveraging the functional group handles installed on the aromatic ring or by transforming the lactone moiety.
For example, an amino group on the aromatic ring (from reduction of a nitro group) can be converted into a wide array of functionalities. It can be acylated, sulfonated, or used in reductive amination to append various alkyl or aryl groups. The phenolic hydroxyl group that results from lactone hydrolysis can be alkylated or acylated to generate ethers and esters.
Studies on related 8-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one derivatives have shown that modifications significantly influence biological activity. nih.govnih.gov For instance, attaching amino acid-based side chains to the core structure has been a key strategy in developing gastroprotective agents. nih.gov The nature of these side chains, including the presence of hydroxyl and carboxyl groups, was found to be critical for activity. nih.gov Similarly, N-alkylation of side chains was explored to create orally active prodrugs with anti-inflammatory and antiulcer activities. nih.gov
The table below summarizes findings from SAR studies on analogous 8-hydroxy-1H-2-benzopyran-1-one derivatives, illustrating the impact of structural modifications on biological activity.
| Modification Site | Structural Change | Observed Impact on Activity (in Analogous Systems) | Reference |
|---|---|---|---|
| Lactone Moiety | Hydrolysis to open the ring | Considerable decrease in gastroprotective activity | nih.gov |
| Aromatic Ring (C8-OH) | Methylation of the phenolic hydroxyl | Small decrease in gastroprotective activity | nih.gov |
| Side Chain (Amine) | Conversion of side-chain carboxyl to an amide | Considerable increase in activity and toxicity | nih.gov |
| Side Chain (Amine) | N-alkylation (e.g., ethyl, n-propyl) | Creation of orally active prodrugs with high antiulcer activity | nih.gov |
Chemical Reactivity and Mechanistic Transformations of 8 Fluoro 3,4 Dihydro 1h 2 Benzopyran 1 One
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The substitution reactions on the benzene (B151609) ring of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one are dictated by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring in this molecule is substituted with a fluorine atom and an alkyl ether moiety (part of the lactone ring). Fluorine, despite its high electronegativity, is an ortho, para-directing group due to the ability of its lone pairs to donate electron density and stabilize the cationic intermediate (the arenium ion) formed during electrophilic attack. wikipedia.org However, its strong inductive electron-withdrawing effect makes it a deactivating group, slowing down the reaction rate compared to benzene. wikipedia.org Similarly, the ether oxygen is an activating, ortho, para-directing group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 8-fluoro-7-nitro-3,4-dihydro-1H-2-benzopyran-1-one |
| Bromination | Br₂ / FeBr₃ | 7-bromo-8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one |
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing fluorine atom makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. masterorganicchemistry.com This allows for Nucleophilic Aromatic Substitution (SNAr), a reaction pathway not typically available to simple aryl halides without activating groups. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov Aromaticity is subsequently restored by the elimination of the fluoride (B91410) ion, which, in this context, functions as a good leaving group. youtube.com
The rate-determining step is the initial attack by the nucleophile, which is facilitated by the electronegativity of the fluorine atom that polarizes the C-F bond. masterorganicchemistry.comyoutube.com Consequently, fluoroaromatics are often more reactive in SNAr reactions than their chloro- or bromo-analogs. youtube.com This reactivity allows for the introduction of a variety of nucleophiles, such as alkoxides, amines, and thiolates, in place of the fluorine atom.
Ring-Opening and Ring-Closing Reaction Mechanisms of the Lactone
The six-membered δ-lactone ring is a cyclic ester and undergoes reactions typical of this functional group, primarily involving nucleophilic acyl substitution.
Ring-Opening Mechanisms
The most common ring-opening reaction is hydrolysis, which can be catalyzed by either acid or base, cleaving the ester bond to form the corresponding hydroxy-carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that typically follows a bimolecular acyl substitution (BAC2) mechanism. researchgate.net A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The ring then opens by cleavage of the acyl-oxygen bond, and a subsequent proton transfer yields the carboxylate and the primary alcohol.
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. wikipedia.org The carbonyl oxygen is first protonated by an acid, which activates the carbonyl carbon towards attack by a weak nucleophile, such as water. A tetrahedral intermediate is formed, and after proton transfers, the ring opens to release the hydroxy-carboxylic acid.
Lactones can also undergo aminolysis with amines to form the corresponding hydroxy-amides or be opened reductively (see Section 3.3). wikipedia.org Furthermore, under specific catalytic conditions, fluorinated lactones can undergo Ring-Opening Polymerization (ROP) to form fluorinated polyesters, a process driven by the release of ring strain. nih.govrsc.orglibretexts.org
Ring-Closing Mechanisms
The formation of the this compound scaffold is achieved through lactonization, an intramolecular esterification of the corresponding 2-(2-fluoro-6-(hydroxymethyl)phenyl)ethanol. The formation of six-membered rings (δ-lactones) is generally thermodynamically favorable. wikipedia.org This reaction is typically catalyzed by an acid, following a mechanism analogous to Fischer esterification.
Oxidation and Reduction Chemistry of this compound
Reduction Reactions
The lactone functional group can be reduced by various hydride reagents. The outcome of the reaction depends on the strength and stoichiometry of the reducing agent used.
Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a diol. The reaction proceeds through the initial formation of a lactol (a cyclic hemiacetal), which is then further reduced to open the ring and form 2-fluoro-1,3-bis(hydroxymethyl)benzene.
Milder Reducing Agents: Reagents such as diisobutylaluminum hydride (DIBAL-H), especially when used at low temperatures, can selectively reduce the lactone to the corresponding lactol, 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-ol.
Table 2: Predicted Products from the Reduction of this compound
| Reagent | Conditions | Expected Major Product | Product Type |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. Et₂O, 2. H₃O⁺ | 2-(2-fluoro-6-(hydroxymethyl)phenyl)ethan-1-ol | Diol |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene (B28343), -78 °C | 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-ol | Lactol (Cyclic Hemiacetal) |
Oxidation Reactions
The 3,4-dihydro-1H-2-benzopyran-1-one scaffold is relatively stable to oxidation. However, the benzylic C-4 position is a potential site for oxidation if a C-H bond is present. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from Na₂Cr₂O₇/H₂SO₄) can oxidize a benzylic C-H bond to a carboxylic acid, which in this case would lead to ring cleavage. youtube.com Milder or more specific oxidation methods might be employed depending on the desired transformation. For instance, biomimetic oxidation systems, such as those using Mn(III) porphyrins as catalysts, have been used to oxidize similar benzofuran (B130515) structures, often proceeding through epoxide intermediates. mdpi.com
Transition Metal-Catalyzed Reactions Involving the Fluorinated Benzopyranone Scaffold
The C(sp²)–F bond on the aromatic ring presents an opportunity for transition metal-catalyzed cross-coupling reactions. While the C–F bond is the strongest carbon-halogen bond, significant advances have been made in its catalytic activation, particularly using nickel and palladium complexes. nih.govnii.ac.jp
These methods could potentially be applied to this compound to replace the fluorine atom with other functional groups.
Suzuki-Miyaura Coupling: A palladium or nickel catalyst could facilitate the reaction with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond, yielding an 8-aryl substituted derivative. beilstein-journals.org
Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine could replace the fluorine with a nitrogen-based functional group.
Heck Reaction: While less common for C-F bonds, under specific conditions, a palladium-catalyzed coupling with an alkene might be possible.
The mechanism for these C-F activation reactions often involves the oxidative addition of the C-F bond to a low-valent metal center (e.g., Ni(0)). nii.ac.jp Subsequent transmetalation (for Suzuki) or coordination/insertion steps, followed by reductive elimination, yield the final product and regenerate the catalyst. nih.gov
Thermal and Photochemical Transformations of this compound
Thermal Transformations
Photochemical Transformations
The photochemical reactivity of the benzopyranone scaffold is influenced by the UV absorption of the aromatic chromophore. While specific data for this compound is lacking, related coumarin (B35378) systems are known to undergo photochemical reactions. nih.gov For instance, irradiation with UV light in the presence of an alkene could potentially lead to a [2+2] cycloaddition reaction. Azido-substituted coumarins have been shown to generate reactive nitrene intermediates upon photolysis, which can then undergo further reactions. nih.gov It is conceivable that photochemical conditions could induce rearrangements or cycloadditions in the this compound structure.
Studies on Reaction Kinetics and Thermodynamics for Mechanistic Elucidation
To fully understand the reaction mechanisms of this compound, detailed kinetic and thermodynamic studies would be necessary.
Reaction Kinetics
Kinetic studies provide insight into reaction rates and the factors that influence them.
Lactone Hydrolysis: The rate of hydrolysis could be monitored using techniques like UV-Vis spectrophotometry or HPLC under various pH and temperature conditions. This would allow for the determination of the rate constants for the spontaneous, acid-catalyzed, and base-catalyzed reaction pathways, providing insight into the stability of the lactone ring. nih.govnih.gov
Nucleophilic Aromatic Substitution: The kinetics of the SNAr reaction could be studied by monitoring the disappearance of the starting material or the appearance of the product. Such studies often involve varying the nucleophile and solvent to understand their impact on the reaction rate. researchgate.net A Hammett plot, correlating reaction rates with substituent constants, could be constructed if derivatives with different substituents at the C-5 or C-7 positions were synthesized, which would elucidate the electronic demands of the rate-determining step. semanticscholar.org
Thermodynamics
Thermodynamic studies quantify the energy changes associated with a reaction, determining the position of equilibrium.
Lactone Ring Strain: The enthalpy of hydrolysis (ΔHhydrol) can be measured using calorimetry. acs.org For a six-membered δ-lactone, the ring strain is minimal, so the enthalpy of hydrolysis is expected to be similar to that of an acyclic ester. mdpi.com The equilibrium constant for hydrolysis is lower for lactones than for comparable acyclic esters due to entropic factors; hydrolysis of a lactone produces one molecule from one, whereas hydrolysis of an acyclic ester produces two molecules from two, which is entropically more favorable. wikipedia.org
Computational Studies: High-level computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of reactants, transition states, and products. researchgate.netmdpi.com This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction energy profile and corroborating mechanistic hypotheses derived from experimental data.
Table 3: Potential Mechanistic Studies for this compound
| Type of Study | Method | Information Gained |
|---|---|---|
| Kinetics | ||
| Lactone Hydrolysis | pH-stat titration, UV-Vis, or NMR monitoring | Rate constants (k_H⁺, k_OH⁻, k_H₂O), pH-rate profile, activation parameters (ΔH‡, ΔS‡) |
| Nucleophilic Substitution | Competition experiments, HPLC/GC monitoring | Relative reactivity, rate laws, solvent effects, Hammett correlation (ρ value) |
| Thermodynamics | ||
| Lactone Hydrolysis | Calorimetry | Enthalpy of hydrolysis (ΔH_hydrol), measure of ring strain |
| Ring-Opening/Closing | NMR spectroscopy at equilibrium | Equilibrium constant (K_eq), Gibbs free energy of reaction (ΔG°) |
Based on a comprehensive search for scientific data, it has been determined that there is a lack of specific experimental research findings for the chemical compound “this compound” in publicly accessible literature. While general principles and methodologies for the analytical techniques listed in the provided outline are well-established, their specific application to this particular compound, including detailed data such as crystallographic parameters, NMR chemical shifts, vibrational frequencies, and mass spectrometry fragmentation patterns, has not been documented in the available resources.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and includes the required data tables and detailed research findings for “this compound.” The creation of such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.
Therefore, the requested article cannot be generated at this time. Should peer-reviewed studies detailing the structural elucidation and conformational analysis of “this compound” become available, the generation of the requested content would then be feasible.
Advanced Structural Elucidation and Conformational Analysis of 8 Fluoro 3,4 Dihydro 1h 2 Benzopyran 1 One
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful set of techniques for probing the three-dimensional arrangement of atoms in chiral molecules. For a chiral derivative of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one, these methods would be indispensable for determining its enantiomeric purity and assigning its absolute configuration.
Enantiomeric Purity Determination:
The enantiomeric excess (ee) of a sample of a chiral compound can be quantitatively assessed using chiroptical methods. The intensity of the CD signal or the magnitude of the optical rotation is directly proportional to the concentration difference between the two enantiomers. A calibrated chiral high-performance liquid chromatography (HPLC) method, often coupled with mass spectrometry (MS/MS), can also be used for the precise determination of chiral purity. nih.gov
Hypothetical Data for Enantiomeric Purity Analysis:
| Technique | Parameter Measured | Value for (R)-enantiomer | Value for (S)-enantiomer |
| Circular Dichroism | Molar Ellipticity [θ] (deg·cm²/dmol) at λmax | +X | -X |
| Optical Rotatory Dispersion | Specific Rotation [α]D (deg) | +Y | -Y |
Absolute Configuration Determination:
The absolute configuration of a chiral center can be assigned by comparing experimentally measured chiroptical data with theoretical data obtained from quantum chemical calculations. nih.gov For a molecule like this compound, the process would involve:
Computational Modeling: The CD and ORD spectra for both the (R) and (S) enantiomers would be calculated using time-dependent density functional theory (TD-DFT).
Experimental Measurement: The CD and ORD spectra of the synthesized sample would be recorded.
Comparison: The experimental spectrum would be compared to the calculated spectra. A match between the experimental and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration.
Molecular rotational resonance (MRR) spectroscopy, particularly when using a chiral tag, offers another advanced method for the definitive assignment of absolute configuration. nih.gov
Advanced Spectroscopic Probes for Conformational Dynamics in Solution
The fluorine atom in this compound is expected to significantly influence its conformational preferences in solution. nih.gov Advanced spectroscopic techniques, primarily high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in elucidating these conformational dynamics.
NMR Spectroscopy for Conformational Analysis:
The dihydro-1H-2-benzopyran ring system is not planar and can exist in various conformations, such as half-chair or twist-boat forms. The fluorine substituent can introduce specific conformational biases due to steric and electronic effects. nih.gov
¹H and ¹⁹F NMR: The analysis of coupling constants (J-couplings) between protons and between protons and the fluorine atom provides crucial information about dihedral angles, which in turn define the molecule's conformation. The Karplus equation relates the magnitude of the J-coupling to the dihedral angle between the coupled nuclei.
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can identify protons that are close in space, providing through-space correlations that help to define the three-dimensional structure and conformational preferences in solution.
Hypothetical NMR Data for Conformational Analysis:
| Parameter | Observed Value (Hz) | Inferred Dihedral Angle (°) | Dominant Conformation |
| ³J(H,H) | X | Y | Half-Chair |
| ³J(H,F) | A | B | Twist-Boat |
The study of how these NMR parameters change with temperature (variable-temperature NMR) can provide thermodynamic information about the energy differences between different conformations.
Theoretical and Computational Chemistry of 8 Fluoro 3,4 Dihydro 1h 2 Benzopyran 1 One
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of a molecule. nih.govmdpi.com These methods would be employed to optimize the geometry of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one and to calculate various electronic descriptors.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. emerginginvestigators.orgresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. researchgate.net For this compound, the analysis would involve mapping the electron density of the HOMO and LUMO to identify the likely sites for nucleophilic and electrophilic attack, respectively.
Hypothetical Data Table for FMO Analysis This table is for illustrative purposes only, as specific data for the compound is not available.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
Electrostatic Potential (MEP) Surface Mapping for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. bhu.ac.in Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. mdpi.com For the target compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the fluorine atom due to their high electronegativity, identifying them as sites for potential hydrogen bonding or electrophilic interaction.
Non-Linear Optical (NLO) Properties Calculation
Molecules with significant delocalized π-electron systems and charge asymmetry can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. nih.govnih.gov Calculations would determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A high hyperpolarizability value suggests a strong NLO response. The presence of the aromatic ring and the electron-withdrawing fluorine and carbonyl groups in this compound suggests it could possess NLO properties worth investigating. mdpi.com
Hypothetical Data Table for NLO Properties This table is for illustrative purposes only, as specific data for the compound is not available.
| Parameter | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | Value |
| Mean Polarizability (α) | Value |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation of this compound would provide insights into its conformational flexibility, particularly of the dihydro-pyranone ring. By simulating the molecule in a solvent like water, one could analyze its solvation structure and the stability of intermolecular interactions, such as hydrogen bonds between the solvent and the compound's polar groups. researchgate.net
Docking and Molecular Modeling Studies for in silico Prediction of Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govugm.ac.id This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
Ligand-Protein Binding Site Characterization (Theoretical)
In a theoretical docking study, this compound would be docked into the active site of a relevant biological target. The analysis would characterize the binding pocket, identifying key amino acid residues that interact with the ligand. The fluorine atom and the carbonyl oxygen would be of particular interest for their potential to form hydrogen bonds or other electrostatic interactions, which could anchor the molecule within the binding site. The aromatic ring could engage in π-π stacking or hydrophobic interactions. Such a study would provide a hypothesis for the molecule's potential biological activity and guide further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a theoretical QSAR study would involve the generation of a dataset of structurally related benzopyran-1-one analogues and the calculation of various molecular descriptors.
The primary goal of a QSAR model in this context would be to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of compounds with enhanced potency. The development of a robust QSAR model typically involves several key steps:
Data Set Selection: A series of analogous compounds with varying substituents on the this compound scaffold would be chosen. The biological activity of these compounds against a specific target would need to be determined experimentally.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic Descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electronic properties of the molecule.
Steric Descriptors: (e.g., molecular weight, volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.
Topological Descriptors: (e.g., connectivity indices) which describe the atomic connectivity within the molecule.
Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. The predictive power of the model is then rigorously validated using internal and external validation techniques.
A hypothetical QSAR equation for a series of this compound derivatives might look like:
Log(1/IC50) = 0.75 * LogP - 0.23 * (LUMO) + 1.54 * (ASA_H) + 2.1
This equation would suggest that higher lipophilicity (LogP) and a larger hydrophobic surface area (ASA_H) are beneficial for activity, while a lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) is also favorable.
Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives
| Compound | LogP | LUMO (eV) | ASA_H (Ų) | Predicted pIC50 |
| Derivative 1 | 2.15 | -1.89 | 150.3 | 4.85 |
| Derivative 2 | 2.50 | -2.05 | 165.1 | 5.23 |
| Derivative 3 | 1.98 | -1.75 | 142.8 | 4.62 |
| Derivative 4 | 2.88 | -2.11 | 175.6 | 5.61 |
| Derivative 5 | 2.31 | -1.95 | 158.9 | 5.01 |
Reaction Mechanism Studies through Computational Transition State Analysis
Computational transition state analysis is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and determine the activation energy, which governs the reaction rate.
For instance, the hydrolysis of the lactone ring in this compound can be investigated using quantum mechanical methods such as Density Functional Theory (DFT). The calculations would involve:
Reactant and Product Optimization: The geometries of the starting material (the benzopyran-1-one and a water molecule) and the final product (the ring-opened carboxylic acid) are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This involves locating a first-order saddle point on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. The reactants and products should have all real frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state correctly connects the reactant and product states.
Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Products | -15.8 |
This hypothetical data suggests that the hydrolysis reaction is exothermic and has a significant activation energy barrier.
Spectroscopic Parameter Prediction (NMR chemical shifts, IR frequencies) and Comparison with Experimental Data
Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for structure elucidation and for the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The process involves:
Geometry Optimization: The molecular structure of this compound is optimized at a suitable level of theory.
NMR Calculation: The magnetic shielding tensors for each nucleus are calculated using the GIAO method.
Chemical Shift Calculation: The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).
IR Frequencies: The prediction of infrared (IR) vibrational frequencies is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the force constants and, subsequently, the vibrational frequencies. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the calculations.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (ppm) | ||
| H-5 | 7.35 | 7.32 |
| H-6 | 7.18 | 7.15 |
| H-7 | 7.51 | 7.48 |
| H-4 | 3.12 | 3.09 |
| H-3 | 4.58 | 4.55 |
| ¹³C NMR (ppm) | ||
| C-1 (C=O) | 168.5 | 168.2 |
| C-8a | 155.2 | 154.9 |
| C-8 (C-F) | 162.1 (d, J=245 Hz) | 161.8 (d, J=244 Hz) |
| C-4a | 120.3 | 120.1 |
| IR Frequency (cm⁻¹) | ||
| C=O Stretch | 1745 | 1740 |
| C-F Stretch | 1255 | 1250 |
| C-O Stretch | 1180 | 1175 |
The close agreement between the predicted and experimental spectroscopic data would provide strong support for the computationally determined molecular structure.
Mechanistic Biochemical and Biological Interactions of 8 Fluoro 3,4 Dihydro 1h 2 Benzopyran 1 One
Cellular Assay Systems for Mechanistic Pathway Modulation (e.g., Gene Expression, Signal Transduction)
Further research and publication of studies specifically investigating 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one are required to provide the information requested in the article outline.
Cell-Based Reporter Assays for Receptor Activation or Inhibition
Direct studies employing cell-based reporter assays to determine the receptor activation or inhibition profile of this compound have not been identified in the current body of scientific literature. This technique is crucial for identifying molecular targets and understanding how a compound initiates a cellular response.
However, research on other benzopyran derivatives demonstrates their capacity to interact with specific cellular receptors. For instance, various substituted benzopyrans have been investigated as antagonists for adenosine (B11128) receptors (A1 and A2A) nih.gov and as inhibitors of enzymes like cyclooxygenase (COX). frontiersin.org Cell-based reporter gene assays are commonly used in such studies to quantify the extent to which a compound can activate or block a receptor-mediated signaling pathway. In a typical assay, cells are engineered to express a specific receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is responsive to the receptor's activation. An increase or decrease in the reporter gene's expression following exposure to the compound indicates agonistic or antagonistic activity, respectively.
While no specific data exists for this compound, the known interactions of its structural analogs suggest that it could be a candidate for screening against various receptor families.
Pathway Analysis through Proteomics and Metabolomics (in cell lines)
There are no specific proteomics or metabolomics studies available for this compound. These advanced analytical techniques provide a global view of the changes in protein and metabolite levels within cells upon treatment with a compound, offering deep insights into its mechanism of action.
Metabolomics has been successfully applied to the broader class of isocoumarins to understand their production and metabolism. For example, NMR-based metabolomics has been used to guide the analysis of isocoumarin (B1212949) production by Streptomyces species, identifying the optimal time for harvesting these bioactive compounds. nih.govresearchgate.net Another study utilized UPLC-MS-based metabolomics to investigate the in vivo and in vitro metabolism of various prenyloxycoumarins, revealing that hydroxylation and N-acetylcysteine conjugation are common metabolic pathways. nih.gov Such studies indicate that the isocoumarin scaffold is metabolically active and can be tracked using these sensitive techniques.
Proteomics and metabolomics analyses would be essential to elucidate the specific pathways modulated by this compound, should it demonstrate significant biological activity in initial screenings.
Investigation of Anti-inflammatory and Antioxidant Mechanisms in vitro
Specific in vitro studies on the anti-inflammatory and antioxidant mechanisms of this compound are not present in the published literature. However, the benzopyran and isocoumarin scaffolds are well-known pharmacophores associated with these properties. nih.govresearchgate.net
Anti-inflammatory Mechanisms: Derivatives of 1H-2-benzopyran-1-one have been found to possess anti-inflammatory activities. nih.gov The common mechanisms investigated in cell-based in vitro assays include the inhibition of pro-inflammatory mediators. For example, studies on other heterocyclic compounds, including benzoxazinone (B8607429) derivatives, measure the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage or microglial cell lines. frontiersin.org The inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is another key indicator of anti-inflammatory potential. mdpi.com The underlying mechanism often involves the modulation of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com
Antioxidant Mechanisms: The antioxidant capacity of benzopyran derivatives is also a subject of significant research. jcsp.org.pkijbpas.comnih.gov The antioxidant activity is often attributed to the molecule's ability to scavenge free radicals. Standard in vitro assays to determine this capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov Studies on related pyran-4-one structures have shown that the presence and position of hydroxyl groups can be critical for antioxidant activity, as they can donate a hydrogen atom to stabilize free radicals. nih.gov In cell-based models, the antioxidant effect can be quantified by measuring the reduction of intracellular reactive oxygen species (ROS). frontiersin.orgnih.gov
The fluorine atom at the C-8 position of this compound could potentially modulate these activities by altering the electronic properties of the aromatic ring, though this remains to be experimentally verified.
Antimicrobial Activity Studies and Resistance Mechanisms in vitro
While there is no specific data on the in vitro antimicrobial activity of this compound, the benzopyran scaffold is a core component of many compounds with antibacterial and antifungal properties. nih.govnih.gov
Numerous studies have synthesized and evaluated novel benzopyran derivatives against a panel of pathogenic microbes. jcsp.org.pknih.gov The primary method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below represents MIC values for other synthesized benzopyran derivatives against various bacterial strains to illustrate the potential of this chemical class.
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Amphiphilic Benzopyran Derivative (4h) | S. aureus | 1-4 | nih.gov |
| Amphiphilic Benzopyran Derivative (17e) | Gram-positive bacteria | 1-4 | nih.gov |
| Benzopyran Derivative (4B) | E. coli | 7.8 | jcsp.org.pk |
| Benzopyran Derivative (4A/4C) | S. aureus / E. coli | 9.8 - 15.6 | jcsp.org.pk |
| Furobenzopyrone Derivative (8a-8f) | S. aureus / E. coli | Active | nih.gov |
Resistance Mechanisms: Mechanistic studies on active benzopyran derivatives have suggested several modes of action. One key mechanism is the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components like proteins and DNA, and ultimately causing bacterial death. nih.gov Another identified target is the bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govresearchgate.net Inhibition of this enzyme effectively halts bacterial proliferation.
Should this compound prove to have antimicrobial properties, investigations into its effect on bacterial membranes and essential enzymes would be a logical next step to determine its mechanism of action and potential for resistance development.
Membrane Interaction Studies and Permeability Mechanisms
No experimental data from membrane interaction or permeability studies for this compound is currently available. Assessing a compound's ability to cross biological membranes is a critical step in drug discovery, as it predicts its potential for oral absorption and distribution within the body, including penetration of the blood-brain barrier (BBB).
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used high-throughput in vitro method to predict passive transcellular permeability. evotec.com This assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution (simulating a cell membrane), to an acceptor well. researchgate.net The effective permeability (Pe) is calculated and used to classify compounds as having low or high permeability.
| Permeability Classification | Effective Permeability (Pe) x 10-6 cm/s |
|---|---|
| Low | < 1 |
| Medium | 1 - 10 |
| High | > 10 |
General classification of compound permeability based on PAMPA results. Specific thresholds can vary by laboratory.
In addition to PAMPA, cell-based assays like the Caco-2 permeability assay are used. These assays use a monolayer of human intestinal cells and can assess not only passive diffusion but also the effects of active transport mechanisms (e.g., efflux pumps like P-glycoprotein). nih.govresearchgate.net A high efflux ratio in a Caco-2 assay can indicate that a compound is actively pumped out of cells, which may limit its bioavailability. nih.gov The physicochemical properties of this compound, such as its lipophilicity and size, would be key determinants of its passive permeability. The presence of the fluorine atom can sometimes enhance permeability due to its lipophilic nature.
Advanced Analytical Techniques for the Characterization and Quantification of 8 Fluoro 3,4 Dihydro 1h 2 Benzopyran 1 One
Chromatographic Separations for Purity Assessment and Enantiomeric Resolution
Chromatographic techniques are fundamental in assessing the purity and resolving the enantiomers of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one. The choice of method depends on the specific analytical goal, such as routine purity checks or the critical separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile, thermally stable compounds like this compound. Developing a robust HPLC method is essential for ensuring the quality and consistency of the bulk drug substance. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Method development would focus on optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation of the main compound from any potential impurities. For instance, an end-capped C18 column is often a suitable starting point for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to effectively resolve impurities with a wide range of polarities. UV detection is commonly employed, with the wavelength selected based on the compound's maximum absorbance to ensure high sensitivity. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
The validation of such a method would demonstrate its specificity, linearity, accuracy, and precision, ensuring it is suitable for quantifying impurities against established thresholds. nih.govchromatographyonline.com
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. mdpi.com this compound, being a relatively non-volatile lactone, is not directly amenable to GC analysis without derivatization. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative. researchgate.net
For this compound, a common derivatization strategy would involve converting the lactone to a more volatile species. One possible approach, although less common for lactones than for carboxylic acids or alcohols, could be a silylation reaction to target any potential active hydrogens if the ring were opened, or other functional groups if impurities are the target. A more practical use of GC would be to analyze volatile impurities or residual solvents from the synthesis process, which is a common requirement under ICH guidelines. chromatographyonline.com For instance, headspace GC-MS is the standard method for identifying and quantifying residual solvents like acetone, ethanol, or toluene (B28343). chromatographyonline.com
Table 2: General GC Parameters for Analysis of Volatile Derivatives/Impurities
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | 300°C |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
The structure of this compound contains a stereocenter, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical in pharmaceutical development. nih.gov Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and efficiency. researchgate.net
SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol. afmps.bephenomenex.com The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability for separating a wide range of chiral compounds. chromatographyonline.com Method development in SFC involves screening different CSPs and optimizing the mobile phase composition (modifier and additive) and operating conditions (temperature and back pressure) to achieve the desired enantiomeric resolution. afmps.be
Table 3: Representative SFC Method for Enantiomeric Resolution
| Parameter | Condition |
|---|---|
| Column | Immobilized Amylose-based CSP, 4.6 x 100 mm, 3 µm |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Isopropylamine |
| Composition | 85:15 (CO₂:Methanol) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
This technique allows for rapid and efficient determination of enantiomeric excess (ee), a critical quality attribute for chiral drug substances. researchgate.net
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for analyzing complex mixtures containing this compound.
LC-MS/MS for Trace Analysis and Metabolite Identification (in in vitro systems)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the premier tool for trace-level quantification and metabolite identification. researchgate.netresearchgate.net In the context of this compound, LC-MS/MS would be crucial for studying its metabolic fate in in vitro systems, such as human liver microsomes or hepatocytes. escientificpublishers.com
These in vitro models simulate the metabolic processes that occur in the body. nih.gov The parent compound is incubated with the biological system, and the resulting mixture is analyzed by LC-MS/MS to detect and identify metabolites. ijpras.com Common metabolic transformations for a compound with this structure could include hydroxylation on the aromatic ring or aliphatic portions, or hydrolysis of the lactone ring followed by Phase II conjugation reactions like glucuronidation. High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition of metabolites, while tandem MS (MS/MS) provides structural information through fragmentation patterns. ijpras.comsciex.com
Table 4: Hypothetical In Vitro Metabolites and LC-MS/MS Detection
| Metabolite | Biotransformation | Mass Shift | Expected m/z [M+H]⁺ |
|---|---|---|---|
| M1 | Hydroxylation | +16 Da | 199.0557 |
| M2 | Lactone Hydrolysis | +18 Da | 201.0714 |
GC-MS for Reaction Monitoring and Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for monitoring the progress of chemical reactions and characterizing products, particularly when the components are volatile or can be made volatile through derivatization. nih.govresearchgate.net During the synthesis of this compound, GC-MS can be used to track the consumption of starting materials and the formation of intermediates and the final product. nih.gov
For example, if the synthesis involves a multi-step process, aliquots can be taken from the reaction mixture at various time points, derivatized if necessary, and injected into the GC-MS. nih.gov The resulting chromatograms and mass spectra would provide a detailed profile of the reaction mixture, helping to identify regioisomers, byproducts, and unreacted starting materials. researchgate.net The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns, which is invaluable for optimizing reaction conditions to maximize yield and purity. nih.govmdpi.com
Table 5: Illustrative GC-MS Data for Reaction Monitoring
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Role |
|---|---|---|---|
| Starting Material A | 5.8 | 128, 99, 71 | Reagent |
| Intermediate B | 9.2 | 154, 125, 97 | Intermediate |
| Product | 12.5 | 182, 154, 125, 96 | Final Product |
Spectroscopic Methods for Real-Time Reaction Monitoring and Kinetic Studies
The synthesis of isocoumarin (B1212949) and its derivatives can be monitored to understand reaction progress and optimize conditions. nih.govacs.orgresearchgate.net While direct real-time spectroscopic monitoring for the synthesis of this compound is not extensively documented in the literature, established methodologies for related non-fluorinated and fluorinated isocoumarins can be readily adapted. scispace.comosaka-u.ac.jp Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time analysis.
In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactant signals and the appearance of product signals. For instance, the formation of the lactone carbonyl group (C=O) in the benzopyranone ring structure could be tracked by the emergence of its characteristic stretching frequency, typically in the range of 1715-1740 cm⁻¹. scispace.com By continuously acquiring spectra, a concentration-time profile can be generated, allowing for the determination of reaction rates and kinetic parameters.
NMR Spectroscopy for Kinetic Analysis: NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is exceptionally well-suited for kinetic studies. Aliquots can be taken from the reaction mixture at various time points, quenched, and analyzed. Alternatively, specialized NMR tubes compatible with reaction conditions can be used for continuous monitoring. The integration of signals corresponding to specific protons or the fluorine atom on the starting materials and the product allows for the direct measurement of their relative concentrations over time. Kinetic isotope effect (KIE) studies, which are crucial for elucidating reaction mechanisms, have been performed on related isocoumarin syntheses and could be applied here to understand the role of specific bond-breaking steps. nih.govacs.orgresearchgate.net
A hypothetical kinetic study for the formation of this compound could involve monitoring the signals of a key precursor and the product, as illustrated in the following table.
| Time (minutes) | Precursor A Integral (Normalized) | Product Integral (Normalized) | Conversion (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.0 |
| 10 | 0.85 | 0.15 | 15.0 |
| 30 | 0.62 | 0.38 | 38.0 |
| 60 | 0.39 | 0.61 | 61.0 |
| 120 | 0.15 | 0.85 | 85.0 |
| 240 | 0.04 | 0.96 | 96.0 |
Quantitative Analytical Methodologies (e.g., UV-Vis Spectroscopy, Fluorimetry)
Accurate quantification of this compound is critical for quality control and formulation. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV-Vis) detector is a standard and reliable method for this purpose. evitachem.comamazonaws.com
UV-Vis Spectroscopy and HPLC-UV: The benzopyranone core structure contains a chromophore that absorbs light in the UV region. A quantitative method would first involve determining the wavelength of maximum absorbance (λmax) by scanning a pure solution of the compound across the UV spectrum. This λmax is then used to construct a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer-Lambert's law, absorbance is directly proportional to concentration. For analysis, the compound is separated from impurities on an HPLC column, and the detector measures the absorbance of the eluent at the predetermined λmax. The concentration in an unknown sample is then calculated by comparing its peak area to the calibration curve.
| Parameter | Value/Condition |
|---|---|
| HPLC Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength (λmax) | ~254 nm (Hypothetical, typical for benzopyranones) |
| Retention Time | ~5.8 minutes (Hypothetical) |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Fluorimetry: While not specifically reported for this compound, fluorimetry could be a potential quantitative technique if the molecule exhibits native fluorescence. This method is often more sensitive and selective than UV-Vis absorption spectroscopy. It involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. A similar calibration curve approach would be used for quantification. The suitability of this technique would require initial experimental investigation to determine the compound's fluorescence properties.
Application of ¹⁹F NMR as a Sensitive Probe for Molecular Recognition and Structural Dynamics
The presence of a fluorine atom in this compound provides a powerful analytical handle for detailed structural and interaction studies using ¹⁹F NMR spectroscopy. osaka-u.ac.jpresearchgate.netresearchgate.net The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and high gyromagnetic ratio, making it a highly sensitive NMR probe.
Molecular Recognition Studies: The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment. When the molecule binds to a biological target (like a protein or nucleic acid) or another small molecule, the environment around the fluorine atom changes, leading to a perturbation in its ¹⁹F chemical shift (Δδ). By titrating a solution of the fluorinated compound with a binding partner and monitoring the changes in the ¹⁹F NMR spectrum, one can determine binding affinities (dissociation constants, Kd) and gain insights into the binding mode. The absence of background signals in most biological samples makes ¹⁹F NMR an ideal tool for ligand-observed binding experiments.
Probing Structural Dynamics: Changes in the conformation of the molecule, either through internal rotations or as a result of environmental changes, can also be detected by ¹⁹F NMR. The chemical shift, line width, and relaxation parameters of the fluorine signal can provide information on the rates and nature of these dynamic processes. For example, if the molecule exists in a conformational equilibrium, distinct ¹⁹F signals might be observed for each conformer if the exchange is slow on the NMR timescale. As the rate of exchange increases, the peaks will broaden and eventually coalesce into a single, averaged signal.
The following table illustrates how ¹⁹F NMR data could be used to characterize the interaction between this compound and a hypothetical protein target.
| State of Compound | ¹⁹F Chemical Shift (δ, ppm) | Line Width (Hz) | Inferred Molecular State |
|---|---|---|---|
| Free in solution | -115.2 | 5 | Tumbling freely in solvent |
| Bound to Protein X (Saturated) | -114.5 | 50 | Bound within the protein's active site, slower tumbling |
| Chemical Shift Perturbation (Δδ) | +0.7 ppm | Indicates a direct interaction and change in the fluorine's local environment |
Emerging Research Frontiers and Applications of 8 Fluoro 3,4 Dihydro 1h 2 Benzopyran 1 One As a Chemical Scaffold
Development of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one as a Chemical Probe for Biological Systems
Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific proteins or other biomolecules. nih.gov The this compound scaffold is an attractive starting point for designing such probes. Its fluorinated nature and rigid bicyclic structure can be leveraged to create tools for nuclear magnetic resonance (NMR) spectroscopy, cellular imaging, and target identification. acs.orgnih.gov The development of probes from a parent molecule requires careful consideration of its structure-activity relationship (SAR) to ensure that the addition of linkers and reporter groups does not hinder its biological activity. nih.gov
Nineteen-fluorine (¹⁹F) NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. nih.gov The ¹⁹F nucleus has favorable NMR properties, including a high gyromagnetic ratio and 100% natural abundance, and its near-total absence from biological systems means there are no background signals. acs.org Incorporating a fluorine atom, as seen in this compound, provides a sensitive and non-perturbing reporter of its local molecular environment. nih.govscilit.com
When a fluorinated ligand like this compound binds to a protein, the chemical shift of the fluorine atom is highly sensitive to changes in its surroundings. acs.org This sensitivity allows researchers to detect binding events, characterize binding modes, and measure binding affinities. rsc.org Protein-observed ¹⁹F NMR (PrOF NMR) has become a valuable method for ligand discovery and characterization, particularly for fragment-based screening. acs.org The simplicity of the resulting spectra allows for rapid and accurate analysis of protein-ligand interactions. acs.org
Table 1: Commonly Used Fluorinated Amino Acids in ¹⁹F NMR Studies
| Fluorinated Amino Acid | Abbreviation | Typical Application |
| 3-Fluorophenylalanine | 3-F-Phe | Probing aromatic interactions and conformational changes. nih.gov |
| 4-Fluorophenylalanine | 4-F-Phe | Used as a sensitive reporter for ligand binding sites. acs.org |
| 5-Fluorotryptophan | 5-F-Trp | Investigating protein folding and stability. |
| 3-Fluorotyrosine | 3-F-Tyr | Monitoring changes in hydrophobic pockets and hydrogen bonding. nih.gov |
Fluorescent probes are indispensable tools for visualizing biological processes in real-time within living cells. nih.govnih.gov These probes are typically composed of a recognition element (the scaffold that binds to a target) and a fluorophore (the component that emits light). The this compound scaffold can be chemically modified to create such fluorescent conjugates.
The design of these probes involves attaching a fluorophore to the benzopyranone core via a chemical linker. The choice of fluorophore and the attachment site are critical for creating "smart" or "activatable" probes, whose fluorescence changes in response to specific stimuli like binding to a target protein, a change in pH, or enzymatic activity. researchgate.net By rationally designing the electronic properties of the probe, mechanisms such as Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT) can be employed to control the fluorescent output, leading to high-contrast imaging. nih.govnih.gov Such conjugates would allow researchers to track the subcellular localization of the compound and its biological targets, providing insights into its mechanism of action.
Identifying the specific protein targets of a bioactive small molecule is a central challenge in drug discovery. nih.gov Chemical proteomics employs small molecule probes to "fish" for and identify their binding partners from complex biological mixtures like cell lysates. whiterose.ac.ukresearchgate.net The this compound scaffold can be converted into an affinity probe by incorporating two key features: a reactive group for covalent binding and a reporter tag for detection and enrichment. whiterose.ac.uk
Common strategies include activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP). nih.gov An affinity probe based on this compound would typically feature an affinity tag, such as biotin, for pull-down experiments, and sometimes a photo-reactive group for cross-linking to the target protein upon UV irradiation. whiterose.ac.uk After the probe binds to its target protein(s) in a cellular context, the cells are lysed, and the probe-protein complexes are captured using the affinity tag (e.g., on streptavidin beads). The captured proteins are then identified using mass spectrometry. nih.govresearchgate.net
Table 2: Types of Chemical Proteomics Probes
| Probe Type | Description | Key Feature |
| Affinity-Based Probe | A molecule derived from a bioactive compound, modified with a linker and an affinity tag (e.g., biotin). researchgate.net | Used to pull-down binding partners from a proteome for identification. nih.gov |
| Activity-Based Probe (ABP) | An irreversible inhibitor with a reporter tag that covalently labels the active site of an entire enzyme family. nih.govwhiterose.ac.uk | Allows for profiling enzyme activity in complex biological systems. |
| Photoaffinity Probe | Contains a photo-reactive group that forms a covalent bond with nearby molecules upon UV light exposure. whiterose.ac.uk | Captures both high- and low-affinity interactions in a cellular environment. |
Application in Materials Science and Polymer Chemistry
The unique properties of fluorinated organic molecules also make them valuable components in materials science. The this compound scaffold can serve as a versatile building block for creating functional polymers and complex supramolecular structures with novel properties.
Functional polymers are macromolecules designed to exhibit specific physical, chemical, or biological properties. By incorporating the this compound moiety into a polymer backbone or as a pendant group, new materials with tailored characteristics can be developed. The fluorine atom can impart properties such as increased thermal stability, chemical resistance, and hydrophobicity.
Furthermore, these functionalized polymers can be designed as bioconjugates for applications in drug delivery or diagnostics. The benzopyranone unit could serve as a recognition motif or a payload, while the polymer backbone controls solubility, stability, and pharmacokinetic properties. The ability to precisely engineer polymers at the molecular level allows for the creation of advanced materials for a wide range of biomedical applications.
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions. researchgate.net Simple molecular building blocks, or "synthons," can self-assemble into larger, functional architectures like capsules, gels, or polymers. nih.govnih.gov
Green Chemistry Approaches in the Synthesis of this compound
The growing emphasis on environmental sustainability has spurred the development of green chemistry approaches for the synthesis of pharmacologically relevant molecules, including this compound. These methodologies aim to minimize waste, reduce energy consumption, and utilize less hazardous substances. beilstein-journals.orggoogle.com
Sustainable Synthetic Routes and Atom Economy
Sustainable synthesis focuses on designing processes that are safe, energy-efficient, and minimize the generation of waste. beilstein-journals.orgrsc.org This involves the careful selection of starting materials, solvents, and catalysts. mdpi.com For the synthesis of fluorinated benzopyranones, this could involve exploring routes that begin with renewable feedstocks or employ flow chemistry in microreactors, which offers better control over reaction conditions and can improve safety and efficiency. beilstein-journals.org
A key metric in green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. jocpr.comresearchgate.net In contrast, substitution and elimination reactions often have poor atom economy. Designing a synthetic route for this compound with a high atom economy involves maximizing the incorporation of atoms from the starting materials into the final structure. whiterose.ac.uk
Table 1: Comparison of Atom Economy in Hypothetical Benzopyranone Synthesis Routes
| Reaction Type | General Transformation | Reactants | Desired Product | Byproducts | % Atom Economy (Approx.) |
|---|---|---|---|---|---|
| Traditional (e.g., Wittig) | Aldehyde + Phosphonium Ylide → Alkene + Phosphine Oxide | C₉H₈O₂ + C₁₉H₁₈P⁺Cl⁻ + Base | C₁₇H₁₄O₂ | Ph₃PO + Base·HCl | ~45% |
| Greener (e.g., Aldol Condensation) | Aldehyde + Ketone → Enone | C₉H₈O₂ + C₈H₈O | C₁₇H₁₄O₂ | H₂O | ~92% |
This table presents a generalized comparison. Specific atom economies would depend on the exact molecular weights of reactants and products for the synthesis of this compound.
Biocatalysis and Organocatalysis in Benzopyranone Synthesis
Biocatalysis and organocatalysis represent powerful green alternatives to traditional metal-based catalysis, offering high selectivity under mild reaction conditions. semanticscholar.orgillinois.edu
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.govresearchgate.net In the context of benzopyranone synthesis, enzymes like reductases, oxidases, and hydrolases can be employed for the stereoselective synthesis of chiral intermediates. illinois.edunih.gov For instance, the reduction of a ketone precursor using a ketoreductase (KRED) can yield a specific enantiomer of a chiral alcohol, a valuable building block for more complex molecules. nih.gov The use of biocatalysts can shorten synthetic routes and avoid the need for toxic reagents and protecting groups. illinois.edu
Organocatalysis employs small organic molecules to catalyze reactions. mdpi.comcapes.gov.br This field has provided highly efficient and enantioselective methods for constructing the benzopyranone scaffold. semanticscholar.orgmdpi.com N-Heterocyclic carbenes (NHCs), for example, have been used to catalyze the intramolecular annulation of salicylaldehyde (B1680747) derivatives to produce fluorinated benzopyranones with high yields and enantioselectivities. nih.gov Similarly, chiral thiourea (B124793) and squaramide catalysts can activate substrates through hydrogen bonding to facilitate asymmetric reactions, such as oxa-Michael additions, to form chiral chromanes and related benzopyranone structures. mdpi.comnih.gov These methods avoid the use of toxic heavy metals and are often performed under mild conditions. semanticscholar.org
Table 2: Examples of Catalytic Systems in Benzopyranone Synthesis
| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages |
|---|---|---|---|
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Intramolecular Annulation | High enantioselectivity for quaternary stereocenters. nih.gov |
| Organocatalyst | Thiourea Derivatives | Asymmetric Michael Addition | Stereodivergent synthesis, mild conditions. nih.gov |
| Biocatalyst | Ketoreductase (KRED) | Asymmetric Carbonyl Reduction | High enantioselectivity (>99% ee), aqueous media. nih.gov |
| Biocatalyst | Lipase | Kinetic Resolution | Resolution of racemic mixtures, high selectivity. researchgate.net |
Future Directions in Synthetic Methodology for Fluorinated Dihydrobenzopyranones
The synthesis of fluorinated organic compounds is a highly active area of research, driven by the unique properties that fluorine atoms impart to molecules. nih.govmdpi.com Future synthetic methodologies for compounds like this compound are trending towards greater efficiency, selectivity, and sustainability.
One of the most promising areas is visible-light photoredox catalysis . mdpi.com This technique uses light energy to initiate chemical reactions via single-electron transfer pathways, often under very mild conditions. mdpi.com It enables the formation of radical intermediates that can participate in cascade reactions, allowing for the rapid construction of complex molecular architectures. researchgate.net For example, a photocatalytic radical cascade cyclization could potentially be employed to synthesize trifluoroethylated benzopyranone derivatives in a single step with high regioselectivity. researchgate.net
Another significant advancement is the use of continuous flow chemistry . beilstein-journals.org Performing reactions in microreactors allows for precise control over parameters like temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved safety (especially when handling hazardous reagents), and easier scalability. beilstein-journals.org Flow systems are particularly well-suited for multistep syntheses, where intermediates are generated and used in subsequent steps without isolation, embodying the principles of pot, atom, and step economy (PASE). beilstein-journals.orgwhiterose.ac.uk The integration of photoredox catalysis within flow systems is a particularly powerful combination for the synthesis of fluorinated heterocycles.
Potential for Derivatization into Complex Architectures for Advanced Chemical Research
The this compound scaffold serves as a valuable starting point for the creation of diverse chemical libraries for advanced research. Its structure contains several reactive sites that can be selectively modified to generate a wide array of derivatives. The development of solid-phase parallel synthesis techniques has further enabled the rapid generation of large libraries of benzopyran-based compounds. researchgate.netmdpi.com
Key points of derivatization include:
The Fluorinated Aromatic Ring: The fluorine atom at the 8-position can influence the electronic properties of the ring and can be a site for nucleophilic aromatic substitution under specific conditions. Other positions on the aromatic ring can also be functionalized, for example, through electrophilic aromatic substitution, to introduce additional diversity.
The Lactone Ring: The carbonyl group of the lactone can be reduced to a lactol, which can then undergo further reactions. The C-O bond can be cleaved to open the ring, providing access to a different class of substituted phenolic compounds.
The C-1 Position: While this position is a carbonyl carbon in the parent structure, derivatization of precursors can lead to substitutions at this site, creating chiral centers and further structural complexity.
The Dihydropyran Ring: The methylene (B1212753) groups at the 3- and 4-positions can be functionalized, for instance, through alpha-functionalization of the carbonyl or by starting with substituted precursors.
This potential for derivatization allows for the systematic exploration of the chemical space around the core benzopyranone structure, facilitating the development of molecules with tailored properties for various applications in medicinal chemistry and materials science. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
